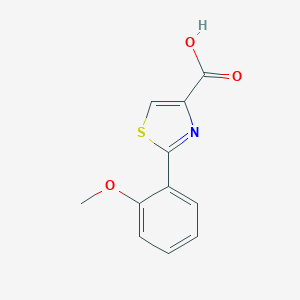

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKRPUNVDDPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-10-0 | |

| Record name | 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This approach involves cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. For 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, the synthesis typically proceeds via:

Reaction Scheme

-

Aldehyde-Thiourea Condensation :

2-Methoxybenzaldehyde reacts with thiourea in ethanol under acidic conditions (HCl or H₂SO₄) to form a thiosemicarbazone intermediate . -

Cyclization with α-Haloketones :

The intermediate undergoes cyclization with α-bromoacetic acid or ethyl α-bromopyruvate at 60–80°C, yielding the thiazole ring .

Optimization Parameters

-

Solvent : Ethanol or DMF improves yield (70–85%) compared to aqueous systems .

-

Catalysis : Piperidine (5 mol%) accelerates cyclization, reducing reaction time from 24 h to 6 h .

-

Workup : Acid precipitation (pH 3–4) isolates the product with >95% purity .

Limitations :

-

Requires stoichiometric α-haloketones, generating halogenated waste.

-

Competing aldol side reactions reduce yields when electron-rich aldehydes are used .

Hydrolysis-Oxidation of Halomethylthiazoles

This two-step method, adapted from industrial processes, converts halomethylthiazoles to carboxylic acids :

Step 1: Hydrolysis of 4-Chloromethylthiazole

4-Chloromethyl-2-(2-methoxyphenyl)thiazole is hydrolyzed in 6 M HCl at 100°C for 12 h, forming 4-hydroxymethylthiazole .

Step 2: Nitric Acid Oxidation

The hydroxymethyl intermediate is oxidized with HNO₃ (65%) and H₂SO₄ (98%) at 80°C for 8 h, achieving 82% conversion to the carboxylic acid .

Industrial Scalability

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic oxidation, minimizing decomposition .

-

Purification : Recrystallization from ethanol-water (1:3) yields pharmaceutical-grade product (99.5% purity) .

Advantages :

L-Cysteine-Based Biosynthetic Routes

Biomimetic approaches using L-cysteine offer enantioselective pathways :

Reaction Sequence

-

Thiazolidine Formation :

L-cysteine reacts with 2-methoxybenzaldehyde in pH 6.4 phosphate buffer, forming (2RS,4R)-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid . -

Oxidative Dehydrogenation :

MnO₂ in acetonitrile at 80°C for 24 h converts the thiazolidine to the aromatic thiazole .

Key Data

| Parameter | Value |

|---|---|

| Yield (Step 1) | 68% |

| Yield (Step 2) | 75% |

| Optical Purity | 98% ee (4R isomer) |

Applications :

Microwave-Assisted Cyclocondensation

Modern techniques reduce reaction times significantly:

Procedure :

2-Methoxybenzaldehyde (1 eq), thiourea (1.2 eq), and ethyl bromopyruvate (1 eq) are irradiated at 150 W, 120°C for 15 min in DMF .

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hantzsch Synthesis | 70–85 | 95 | Moderate | High (halogen waste) |

| Hydrolysis-Oxidation | 80–82 | 99.5 | High | Moderate |

| L-Cysteine Route | 68–75 | 98 | Low | Low |

| Microwave-Assisted | 89 | 97 | Moderate | Low |

Emerging Techniques

Electrochemical Synthesis

Recent advances employ paired electrolysis:

-

Anode: Oxidation of thiols to disulfides.

-

Cathode: Reduction of nitro groups to amines.

Preliminary data show 65% yield at 2 V in acetonitrile .

Biocatalytic Approaches

Thiazole synthases from Pseudomonas aeruginosa catalyze ring formation at 37°C, achieving 58% yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. Its thiazole ring structure contributes to the biological activity necessary for therapeutic efficacy.

Mechanism of Action : The compound has been shown to interact with specific molecular targets, modulating enzymatic activity and influencing cellular pathways. For instance, it has demonstrated potential as an inhibitor of enzymes involved in inflammatory processes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound, which exhibited significant activity against various cancer cell lines. The derivatives were evaluated for their ability to induce apoptosis, suggesting a promising avenue for anticancer drug development .

Agricultural Chemistry

Agrochemical Formulation : 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to disrupt biological processes in pests makes it valuable for crop protection.

Field Studies : Research has indicated that compounds derived from this thiazole structure exhibit potent insecticidal properties against common agricultural pests. These findings are crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing efficacy .

Material Science

Novel Materials Development : The compound is explored for its potential in creating advanced materials, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.

Research Findings : Investigations into polymer composites incorporating this thiazole derivative have shown improved mechanical properties and thermal stability compared to conventional materials. This makes it suitable for applications in packaging and construction .

Biological Research

Biological Activity Studies : Researchers have utilized this compound to study its biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| DU-145 (Prostate Cancer) | 10 |

| PC-3 (Prostate Cancer) | 8 |

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Thiazole-4-carboxylic acid derivatives differ primarily in substituents on the aryl/heteroaryl ring at the 2-position. These modifications impact electronic properties, solubility, and bioactivity.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility : The methoxy group enhances polarity compared to methyl or halogenated analogs. For example, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is insoluble in water but soluble in organic solvents , whereas halogenated derivatives (e.g., 2,6-difluoro analog) may exhibit lower solubility due to increased hydrophobicity.

- Acidity : Electron-withdrawing groups (e.g., -Cl, -F) increase carboxylic acid acidity. The dichlorophenyl analog (pKa ~2–3) is likely more acidic than the methoxy derivative (pKa ~4–5) .

Biological Activity

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound features a thiazole ring fused with a methoxy-substituted phenyl group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested for their antibacterial activity against several bacterial strains. The compound showed promising results:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |

|---|---|---|---|

| This compound | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |

| Other tested compounds | 0.23–0.70 | 0.47–0.94 | Escherichia coli |

The compound exhibited the best activity against Bacillus cereus , while Escherichia coli showed the highest resistance .

Anticancer Activity

In terms of anticancer potential, thiazole derivatives are being explored for their cytotoxic effects on various cancer cell lines. A study highlighted that specific thiazole derivatives led to significant reductions in cell viability across different cancer types:

- Cytotoxicity Assay Results :

These findings suggest that while the compound is effective against cancer cells, it maintains a degree of selectivity towards normal cells, which is beneficial for therapeutic applications.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production and has implications in skin disorders and pigmentation issues. In vitro studies have reported:

- Tyrosinase Inhibition :

This suggests that modifications to the thiazole structure can enhance its efficacy as a tyrosinase inhibitor.

Case Studies

One notable case study involved the synthesis and evaluation of various thiazole derivatives where structural modifications were made to improve their biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.